1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This tricyclic heterocyclic compound features a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core with a benzyl group at the 1-position and a morpholine-4-carbonyl moiety at the 2-position. Its synthesis involves condensation reactions of 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde derivatives with morpholine-containing glycinate esters under reflux conditions .
Properties
IUPAC Name |
6-benzyl-5-(morpholine-4-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21-17-14-18(22(28)24-10-12-29-13-11-24)26(15-16-6-2-1-3-7-16)20(17)23-19-8-4-5-9-25(19)21/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXFNCWCUKULKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a pyrido-pyrrolo-pyrimidine core structure with a morpholine side chain. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored to optimize yields and biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine compounds. For instance, a series of carboxamide derivatives were synthesized and tested against the COVID-19 virus. Results showed that several compounds exhibited over 90% inhibition of viral growth at low concentrations while maintaining low cytotoxicity in Vero cells. Molecular docking simulations indicated strong non-covalent interactions with the viral main protease (Mpro), suggesting a mechanism for their antiviral activity .
Antibacterial Properties
The antibacterial efficacy of related compounds has also been investigated. For example, benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies utilized agar diffusion and serial dilution methods to assess the antibacterial properties, indicating that certain substitutions on the ring structure enhance activity against specific bacterial strains .
Antioxidant and Anti-inflammatory Effects
Compounds within this chemical class have shown promising antioxidant properties. Research indicates that these derivatives can scavenge free radicals effectively and inhibit inflammatory pathways. This suggests potential applications in treating conditions characterized by oxidative stress and inflammation.
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral properties of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives against coronaviruses, specific compounds were identified as effective inhibitors. The study utilized in vitro assays to demonstrate significant reductions in viral load, supporting further exploration into these compounds as therapeutic agents against viral infections.
Case Study 2: Antibacterial Activity Assessment
Another study evaluated the antibacterial effects of various pyrido derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the molecular structure enhanced antibacterial activity compared to standard treatments like furazolidone. This highlights the importance of structural optimization in developing effective antimicrobial agents.
Data Tables
| Compound | Activity Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antiviral | 0.5 | >100 |
| Compound B | Antibacterial | 10 | 50 |
| Compound C | Antioxidant | 5 | >20 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The 2-position of the tricyclic core is critical for modulating biological activity. Key analogs include:
2-Substituted Pyrrolo[2,3-d]Pyrido[1,2-a]Pyrimidin-4(1H)-ones
- Synthetic Routes: Thermal cyclization of N-benzyl amino esters yields derivatives with varied 2-position substituents (e.g., alkyl, aryl) in 70–95% yields .
2-Thioxo and Dihydropyrido Derivatives
- Examples : 2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., 7a–e ) synthesized via microwave-assisted methods show antimicrobial and anticancer activities .
- Activity Data : Compounds 7a,d exhibited higher cytotoxicity (IC₅₀ < 5 µM) against lung, liver, and colon cancer cells compared to doxorubicin .
Carboxamide-Linked Derivatives
- Morpholine vs. Piperazine: 1-Benzyl-N-(2-morpholinoethyl)-4-oxo-...carboxamide () and 2-(4-ethylpiperazine-1-carbonyl)-... () highlight the impact of nitrogen vs. oxygen in substituents. Morpholine derivatives may offer better metabolic stability due to reduced basicity .
Physicochemical Properties
- logP and Solubility : The morpholine-4-carbonyl group in the target compound reduces hydrophobicity (predicted logP ~2.2) compared to piperazine analogs (logP ~3.5) .
- Polar Surface Area (PSA) : Morpholine derivatives exhibit higher PSA (~42 Ų) than alkyl-substituted analogs (~30 Ų), suggesting improved aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
